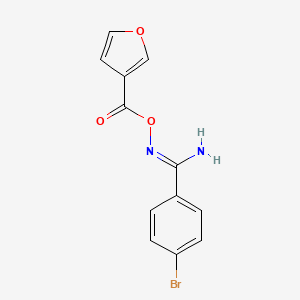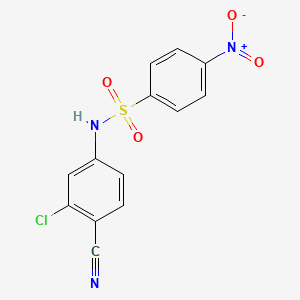
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide, also known as NCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells. The compound works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. This leads to the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, which is essential for the survival of cancer cells under hypoxic conditions.
Biochemical and Physiological Effects:
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in various tissues. This leads to the inhibition of the HIF-1α signaling pathway, which is essential for the survival of cancer cells under hypoxic conditions. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is its potent anticancer activity against various cancer cell lines. This makes it an excellent candidate for further development as a potential anticancer drug. However, one of the limitations of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is its solubility in aqueous solutions. This makes it difficult to administer the compound in vivo and limits its potential applications.
Future Directions
There are several potential future directions for the study of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide. One of the most significant directions is the development of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration of the compound in vivo. Additionally, studies are needed to determine the potential side effects of the compound and its long-term safety profile. Another potential direction is the study of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide as a potential treatment for various inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of the compound and its potential side effects.
Synthesis Methods
The synthesis of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide involves a series of chemical reactions that lead to the formation of the final product. The process starts with the reaction of 3-chloro-4-cyanophenylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This leads to the formation of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide as the final product. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been shown to exhibit anti-inflammatory activity and has the potential to be used as a treatment for various inflammatory diseases.
properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-13-7-10(2-1-9(13)8-15)16-22(20,21)12-5-3-11(4-6-12)17(18)19/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSWSLXRZGSGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5842176.png)
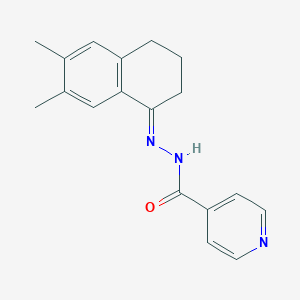
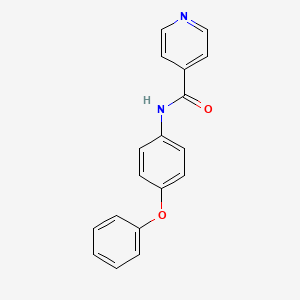
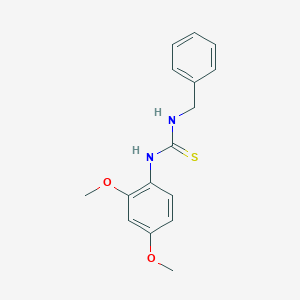
![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)
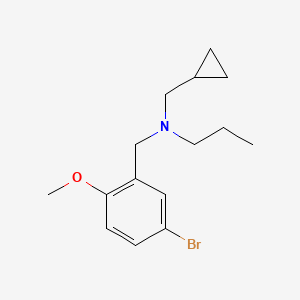
![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
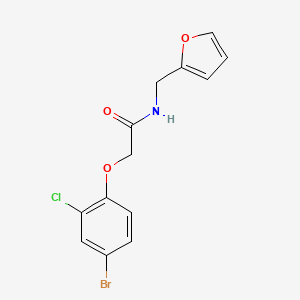
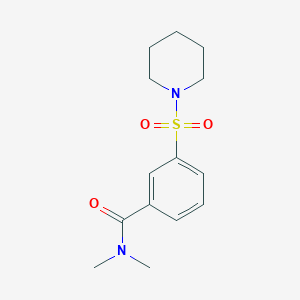
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
